molecular formula C11H19NO5 B13387713 cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid

cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid

Cat. No.: B13387713
M. Wt: 245.27 g/mol
InChI Key: TXFHSATYMSUPRM-UHFFFAOYSA-N
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Description

cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol. It is a derivative of tetrahydropyran and contains a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of tetrahydropyran-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly in the development of new drugs.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    cis-3-Amino-tetrahydro-pyran-4-carboxylic acid: Lacks the Boc-protecting group, making it more reactive.

    cis-3-(tert-Butoxycarbonyl)amino-tetrahydro-2H-pyran-4-carboxylic acid: Similar structure but different stereochemistry.

    cis-Ethyl 3-(Boc-amino)-tetrahydro-2H-pyran-4-carboxylate: Contains an ethyl ester group instead of a carboxylic acid.

Uniqueness

cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid is unique due to its Boc-protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-6-16-5-4-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

TXFHSATYMSUPRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1C(=O)O

Origin of Product

United States

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